N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide
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Overview
Description
WAY-112895 is a chemical compound known for its antimicrobial and antioxidant activities. It has been studied for its potential to alter the lifespan of eukaryotic organisms .
Chemical Reactions Analysis
WAY-112895 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified in the available sources. the major products formed from these reactions are typically analyzed for their antimicrobial and antioxidant properties .
Scientific Research Applications
WAY-112895 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: The compound is studied for its effects on altering the lifespan of eukaryotic organisms.
Medicine: Its antimicrobial and antioxidant activities make it a candidate for developing new therapeutic agents.
Industry: WAY-112895 is used in the production of various biochemical products .
Mechanism of Action
The mechanism by which WAY-112895 exerts its effects involves its interaction with specific molecular targets and pathways. Detailed information on the exact molecular targets and pathways is not provided in the available sources .
Comparison with Similar Compounds
WAY-112895 can be compared with other similar compounds based on its structure and biological activities. Similar compounds include those with antimicrobial and antioxidant properties. The uniqueness of WAY-112895 lies in its specific chemical structure and its ability to alter the lifespan of eukaryotic organisms .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13-9-11-16(12-10-13)25(23,24)19-17-14(2)20(3)21(18(17)22)15-7-5-4-6-8-15/h4-12,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMNPMAXQJPMDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C18H19N3O3S []. Using this information, the molecular weight can be calculated as 357.44 g/mol.
Q2: What are some key structural features of this compound revealed by the study?
A2: The study highlights several important structural characteristics of the molecule []:
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